Protoemetine

描述

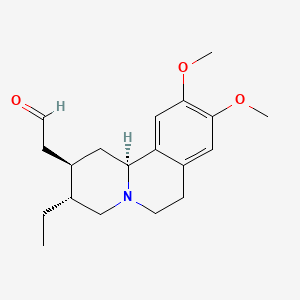

Structure

2D Structure

3D Structure

属性

CAS 编号 |

549-91-7 |

|---|---|

分子式 |

C19H27NO3 |

分子量 |

317.4 g/mol |

IUPAC 名称 |

2-[(2R,3R,11bS)-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl]acetaldehyde |

InChI |

InChI=1S/C19H27NO3/c1-4-13-12-20-7-5-15-10-18(22-2)19(23-3)11-16(15)17(20)9-14(13)6-8-21/h8,10-11,13-14,17H,4-7,9,12H2,1-3H3/t13-,14-,17-/m0/s1 |

InChI 键 |

BBVFHYCHEWCGBH-ZQIUZPCESA-N |

SMILES |

CCC1CN2CCC3=CC(=C(C=C3C2CC1CC=O)OC)OC |

手性 SMILES |

CC[C@H]1CN2CCC3=CC(=C(C=C3[C@@H]2C[C@@H]1CC=O)OC)OC |

规范 SMILES |

CCC1CN2CCC3=CC(=C(C=C3C2CC1CC=O)OC)OC |

同义词 |

protoemetine |

产品来源 |

United States |

Natural Occurrence and Phytogeographical Distribution of Protoemetine Producing Organisms

Identification of Primary Botanical Sources

Scientific research has identified two primary botanical sources that produce protoemetine and its derivatives. These plants are taxonomically distant but have convergently evolved the pathways to synthesize these complex compounds. bioengineer.org

Carapichea ipecacuanha (Brot.) L. Andersson : Commonly known as ipecac, this plant is a member of the Rubiaceae family. wikipedia.org It is renowned for producing ipecac alkaloids, and this compound is a key precursor in the biosynthetic pathway leading to the principal alkaloids emetine (B1671215) and cephaeline (B23452). wikipedia.orgnih.gov The plant has a long history of use in traditional medicine, primarily due to the emetic properties of its root extracts. wikipedia.orgresearchgate.net

Alangium salviifolium (L.f.) Wangerin : Belonging to the Cornaceae family, this deciduous shrub or small tree is also a significant source of this compound-type alkaloids. researchgate.netkew.org Various studies have successfully isolated this compound and novel this compound derivatives from the stems and aerial parts of A. salviifolium. acs.orgacs.orgjetir.orgnih.gov

Primary Botanical Sources of this compound

| Scientific Name | Common Name(s) | Family | Relevance to this compound |

|---|---|---|---|

| Carapichea ipecacuanha | Ipecac, Ipecacuanha, Raicilla | Rubiaceae | A primary source where this compound is a biosynthetic precursor to emetine and cephaeline. wikipedia.orgnih.gov |

| Alangium salviifolium | Sage-leaved Alangium, Ankol | Cornaceae | A source from which this compound and its derivatives have been directly isolated. acs.orgacs.orgjetir.org |

Geographic Distribution and Ecological Niches of Source Plants

The two primary plant sources of this compound occupy distinct geographical regions and ecological niches.

Carapichea ipecacuanha : This species is native to the neotropics and exhibits a disjunct distribution across three main ranges:

Central American Range : Found in Nicaragua, Costa Rica, and Panama. wikipedia.orgscielo.br

Colombian Range : Occurs in Colombia. wikipedia.orgtheferns.info

Brazilian Ranges : Two separate ranges exist in Brazil, the Atlantic range within the Mata Atlântica biome and the Amazonian range in the southwestern Amazon basin. researchgate.netscielo.br The ecological niche for C. ipecacuanha is the understory of forests. scielo.br In Brazil, it is typically associated with seasonal semideciduous forests, while in the Central American-Colombian region, it inhabits moist evergreen forests. nih.gov The plant thrives in moist, shady conditions. researchgate.net

Alangium salviifolium : This plant has a broader distribution across the paleotropics.

Geographic Range : Its native range extends from East Tropical Africa and the Comoros, across the Indian Subcontinent, and into China and the Philippines. researchgate.netkew.orgrjptonline.org It grows wild throughout the hotter parts of India. jocpr.com

Ecological Niche : A. salviifolium is characterized as a shrub or tree that grows primarily in the wet tropical biome. kew.org It is a deciduous species, often found in dry, deciduous forests and plains.

Geographic and Ecological Profile of Source Plants

| Plant Species | Native Geographic Distribution | Ecological Niche |

|---|---|---|

| Carapichea ipecacuanha | Central America (Nicaragua, Costa Rica, Panama), South America (Colombia, Brazil). wikipedia.orgscielo.br | Understory of moist, shady tropical forests, including seasonal semideciduous and evergreen forests. researchgate.netnih.gov |

| Alangium salviifolium | East Tropical Africa, Comoros, Indian Subcontinent, China, Philippines. researchgate.netkew.orgrjptonline.org | Wet tropical biomes; often found as a shrub or small tree in deciduous forests. kew.orgjocpr.com |

Accumulation Patterns of this compound in Plant Tissues

This compound is a metabolic intermediate, and its concentration can vary within different tissues of the source plants. Its presence is often inferred from the accumulation of its downstream products, emetine and cephaeline, in C. ipecacuanha.

In Carapichea ipecacuanha , the biosynthesis of ipecac alkaloids is a complex process believed to involve different plant organs. Research suggests that the isoquinoline (B145761) alkaloids may be synthesized in the leaves and subsequently transported and accumulated in the stems and roots as the plant matures. scielo.org.coresearchgate.net However, another study identified the highest concentrations of these alkaloids in young leaves and underground organs. bioengineer.org The final condensation steps to form this compound are thought to occur within the cell's vacuole. nih.govresearchgate.net Quantitative analyses of the major resulting alkaloids, emetine and cephaeline, show a distinct distribution pattern:

Roots : Consistently show the highest concentration of total alkaloids. scielo.org.coresearchgate.netredalyc.org

Stems : Contain an intermediate level of alkaloids. scielo.org.coresearchgate.netredalyc.org

Leaves : Generally have the lowest concentration of these compounds. scielo.org.coresearchgate.netredalyc.org

In Alangium salviifolium , this compound and its derivatives have been directly isolated from the stems. acs.orgacs.orgnih.gov Alcoholic and aqueous extracts of the aerial parts have also yielded this compound. jetir.org While a detailed, quantitative distribution of this compound across all plant tissues is not extensively documented, studies on general alkaloid content indicate that leaves contain a higher concentration of total alkaloids compared to the bark. jetir.org

Distribution of Related Alkaloids in Carapichea ipecacuanha Tissues

Data represents the concentration of emetine and cephaeline, the primary downstream products of this compound.

| Plant Tissue | Total Alkaloid Content (mg/g) | Reference |

|---|---|---|

| Roots | 8.55 | scielo.org.coredalyc.org |

| Stems | 4.05 | scielo.org.coredalyc.org |

| Leaves | 2.40 | scielo.org.coredalyc.org |

Elucidation of Protoemetine Biosynthetic Pathways

Identification of Biosynthetic Precursors and Initial Enzymatic Transformations

The biosynthesis of protoemetine originates from two fundamental precursors: dopamine (B1211576), derived from L-tyrosine, and secologanin (B1681713), which is synthesized from geranyl diphosphate (B83284) wikipedia.org. The initial step in the formation of the ipecac alkaloid skeleton involves a Pictet-Spengler reaction. This reaction couples dopamine with either secologanin or its derivative, secologanic acid. This condensation is largely non-enzymatic and stereoselective, yielding two epimeric products: N-deacetylisoipecoside (S-form) and N-deacetylipecoside (R-form) nih.govbiorxiv.orgresearchgate.netthieme-connect.com. For this compound formation, the S-epimer, specifically N-deacetylisoipecoside (DAII) or its de-esterified form (DAIIA), is the critical intermediate biorxiv.orgresearchgate.netthieme-connect.com.

Detailed Analysis of Key Intermediates and Stereochemical Control in Biosynthesis

Following the Pictet-Spengler condensation, the S-epimer (N-deacetylisoipecoside or DAIIA) undergoes a series of transformations to yield this compound biorxiv.orgresearchgate.net. These transformations include O-methylation, deglycosylation, and reduction reactions wikipedia.orgbiorxiv.orgresearchgate.netnih.gov. This compound itself is characterized by the molecular formula C₁₉H₂₇NO₃ and a molecular weight of approximately 317.42 g/mol ebi.ac.ukchembk.comjst.go.jp. The stereochemical outcome of the initial Pictet-Spengler reaction is crucial, as the S-epimer is directed towards this compound synthesis, while the R-epimer follows a different route, leading to alkaloidal glucosides like ipecoside (B1585364) and alangiside (B1203496) biorxiv.orgthieme-connect.com. The precise stereochemical control at various stages, particularly in the formation of intermediates leading to this compound, is essential for the subsequent synthesis of complex alkaloids like emetine (B1671215) wikipedia.orgnih.govjst.go.jp.

Table 1: Key Intermediates in this compound Biosynthesis

| Intermediate Name | Description | Precursor Role in this compound Synthesis |

| Dopamine | Amino acid derivative, precursor to the isoquinoline (B145761) moiety. | Primary precursor |

| Secologanin/Secologanic acid | Monoterpene derivative, precursor to the monoterpene moiety. | Primary precursor |

| N-deacetylisoipecoside (DAII) | Product of Pictet-Spengler reaction (S-epimer) between dopamine and secologanin. | Direct precursor to this compound |

| N-deacetylisoipecosidic acid (DAIIA) | De-esterified form of DAII, also a direct precursor to this compound. | Direct precursor to this compound |

| This compound | Aldehyde-containing intermediate, formed after methylation, deglycosylation, and reduction of DAII/DAIIA. | Key intermediate for downstream alkaloids |

Characterization of Enzymatic Machinery and Gene Identification in the Alkaloid Pathway

The enzymatic machinery responsible for the conversion of N-deacetylisoipecoside to this compound and subsequently to emetine and cephaeline (B23452) involves several key enzymes. O-methyltransferases (OMTs) play a critical role in methylating hydroxyl groups on the isoquinoline skeleton. Specifically, enzymes like IpeOMT3 are implicated in the methylation of the 7-hydroxy group prior to this compound formation, while IpeOMT2 and IpeOMT1 are involved in subsequent O-methylations to form cephaeline and emetine, respectively nih.gov. A β-glucosidase, identified as IpeGlu1, is also essential for the deglycosylation step in the pathway nih.gov. Studies have identified cDNAs encoding these ipecac alkaloid O-methyltransferases (IpeOMT1–IpeOMT3) and IpeGlu1 from Psychotria ipecacuanha, demonstrating their coordinated transcription nih.gov. The amino acid sequences of these OMTs show closer relation to flavonoid OMTs than to those involved in benzylisoquinoline alkaloid biosynthesis nih.gov.

Subcellular Localization of Biosynthetic Processes within Plant Cells

While specific details on the subcellular localization of this compound biosynthesis are still being elucidated, studies on related alkaloid pathways suggest that these processes can occur in various cellular compartments. For instance, in the monoterpenoid indole (B1671886) alkaloid pathway, the Pictet-Spengler product is often synthesized enzymatically in the vacuole and then transported to the cytosol biorxiv.org. Given the complexity of ipecac alkaloid biosynthesis, it is plausible that different steps may occur in distinct cellular compartments, such as the endoplasmic reticulum or Golgi apparatus, where many secondary metabolite biosynthetic enzymes are localized. Further research is needed to pinpoint the exact cellular locations for this compound synthesis.

Evolutionary Aspects of this compound Biosynthesis

Intriguingly, the biosynthesis of this compound and other ipecac alkaloids has evolved independently in distantly related plant species, such as Carapichea ipecacuanha (Gentianales) and Alangium salviifolium (Cornales) nih.govbiorxiv.orgresearchgate.netbiorxiv.org. Despite originating from different plant orders, both species initiate ipecac alkaloid biosynthesis via a similar non-enzymatic Pictet-Spengler reaction, utilizing dopamine and a monoterpene precursor nih.govbiorxiv.orgbiorxiv.org. However, each plant employs a distinct monoterpene precursor (secologanin in C. ipecacuanha and secologanic acid in A. salviifolium) to initiate the pathway biorxiv.orgresearchgate.net. Phylogenetic analyses of the enzymes involved reveal instances of independent pathway evolution through parallel and convergently evolved enzymes nih.govbiorxiv.orgbiorxiv.org. This convergent evolution underscores nature's ability to develop similar biochemical solutions for producing valuable compounds through different evolutionary routes, capitalizing on reactive starting substrates to build multistep pathways nih.govbiorxiv.orgbiorxiv.org.

Table 2: Evolutionary Convergence in Ipecac Alkaloid Biosynthesis

| Feature | Carapichea ipecacuanha | Alangium salviifolium | Shared Characteristic |

| Plant Order | Gentianales | Cornales | Distantly Related |

| Initial Reaction | Pictet-Spengler | Pictet-Spengler | Non-enzymatic |

| Initial Monoterpene Precursor | Secologanin | Secologanic acid | Distinct |

| Key Intermediate | N-deacetylisoipecoside | N-deacetylisoipecoside | Same chemical logic |

| Downstream Alkaloids | Emetine, Cephaeline | Emetine, Cephaeline | Similar products |

| Enzyme Evolution | Independent | Independent | Convergent/Parallel |

Structural Modifications and Design of Protoemetine Analogues

Rationale for Structural Diversification and Derivative Synthesis

The primary motivation for the structural diversification of protoemetine is to conduct comprehensive Structure-Activity Relationship (SAR) studies. nih.govnih.gov The synthesis of a library of analogues allows researchers to understand how specific structural features of the molecule correlate with its biological and chemical properties. By systematically altering different parts of the this compound scaffold, chemists can identify the key pharmacophores and anti-pharmacophores—the molecular features that are essential for its activity and those that may hinder it. nih.gov

Another key rationale is the optimization of the molecule's physicochemical properties. This includes modifying its lipophilicity, which can influence its absorption, distribution, metabolism, and excretion (ADME) profile. The design of novel compounds based on the this compound structure aims to create molecules with enhanced characteristics, which may lead to the development of more effective chemical probes or therapeutic leads. nih.govmdpi.com The process of creating derivatives serves as a powerful tool to explore unknown biological pathways and to fine-tune molecular architecture for specific interactions. nih.gov

| Objective of Diversification | Rationale | Intended Outcome |

| Structure-Activity Relationship (SAR) Elucidation | To identify which parts of the molecule are critical for its function by comparing the activity of various analogues. nih.govrsc.org | A clear understanding of the pharmacophore, guiding future design. |

| Property Optimization | To improve physicochemical characteristics such as solubility, stability, and lipophilicity. nih.gov | Enhanced performance and better suitability for research or therapeutic development. |

| Development of Novel Probes | To create specialized tools for studying biological systems and identifying molecular targets. nih.gov | Discovery of new biological interactions and pathways related to the this compound scaffold. |

| Exploration of Chemical Space | To generate novel and structurally complex molecules that may possess unique and valuable properties. nih.gov | Expansion of the library of bioactive compounds for screening and discovery. |

Synthetic Strategies for Novel this compound Derivatives and Congeners

The creation of novel this compound derivatives relies on robust and flexible synthetic strategies that allow for the construction of the core alkaloid structure while permitting variations at different positions. Total synthesis routes provide the foundational framework for accessing the this compound scaffold. acs.org Building upon these routes, divergent synthetic strategies are particularly valuable. These approaches enable the generation of a wide array of structurally related compounds from a common intermediate, making the process of creating a chemical library more efficient. nih.govrsc.org

Biomimetic synthetic approaches also offer a powerful strategy. These methods take inspiration from the way natural products are assembled in biological systems, often leading to efficient and stereoselective syntheses of complex molecules. nih.gov For generating derivatives, various chemical reactions can be employed, including condensation, coupling, and olefination methods, which allow for the attachment of different functional groups to the core structure. ekb.eg Tandem reactions, where multiple bond-forming events occur in a single step, can significantly streamline the synthesis of complex analogues. nih.gov

| Synthetic Strategy | Description | Application to this compound Derivatives |

| Total Synthesis | Complete chemical synthesis of the this compound molecule from simple, commercially available starting materials. acs.org | Provides the fundamental route to the core scaffold, which can then be modified. |

| Divergent Synthesis | A strategy where a common intermediate is used to generate a library of diverse analogues through various reaction pathways. nih.gov | Efficiently produces a wide range of this compound derivatives for SAR studies. |

| Biomimetic Synthesis | Synthetic routes that mimic the biosynthetic pathways of natural products. nih.gov | Offers an elegant and often stereocontrolled method to access the complex ipecac alkaloid structure. |

| Tandem Reactions | A sequence of intramolecular chemical transformations that occur consecutively in a single reaction vessel. nih.gov | Increases synthetic efficiency by reducing the number of steps and purification procedures required. |

Chemical Modifications at Specific Molecular Sites and Their Synthetic Feasibility (e.g., N-2′ position)

The synthetic feasibility of modifying the N-2′ position is high. As a secondary amine, it can readily undergo a variety of well-established chemical transformations. These include N-alkylation, N-acylation, and N-sulfonylation.

N-Alkylation: This can be achieved by reacting this compound with various alkyl halides or through reductive amination with aldehydes or ketones. This modification introduces different alkyl groups, altering the steric bulk and basicity of the nitrogen atom.

N-Acylation: Reaction with acyl chlorides or acid anhydrides results in the formation of amide derivatives. This transformation neutralizes the basicity of the nitrogen and introduces a carbonyl group, which can act as a hydrogen bond acceptor. nih.gov

N-Arylation: Coupling reactions, such as the Buchwald-Hartwig amination, could potentially be used to attach various aryl or heteroaryl groups, significantly diversifying the structure.

N-Sulfonylation: The reaction with sulfonyl chlorides yields sulfonamides, which are stable and can introduce a wide range of substituents. nih.gov

These modifications are generally feasible and allow for the introduction of a diverse array of functional groups at the N-2′ position. The choice of reaction depends on the desired substituent, and the conditions can be tailored to achieve the specific structural analogue. The flexibility of these modifications makes the N-2′ position a critical site for tuning the properties of this compound.

| Modification Type at N-2' | Reagents | Resulting Functional Group | Synthetic Feasibility |

| Alkylation | Alkyl halides, Aldehydes/Ketones (with reducing agent) | Tertiary Amine | High |

| Acylation | Acyl chlorides, Acid anhydrides | Amide | High |

| Sulfonylation | Sulfonyl chlorides | Sulfonamide | High |

| Urea Formation | Isocyanates | Urea | High |

Preclinical Investigations into Biological Activities and Mechanisms of Action of Protoemetine and Its Derivatives

Structure-Activity Relationship (SAR) Studies for Protoemetine and its Analogues

Development of Design Principles for Enhanced Biological Properties

The exploration of this compound and its derivatives in preclinical settings provides a foundation for developing design principles aimed at enhancing their biological properties. Structure-activity relationship (SAR) studies are central to this endeavor, guiding the rational design of new molecules with improved efficacy, selectivity, and reduced toxicity.

Structure-Activity Relationships (SAR): SAR studies investigate how modifications to a molecule's chemical structure influence its biological activity gardp.orgwikipedia.org. For emetine (B1671215) and its analogues, key SAR findings have been identified, offering insights for the design of this compound-based compounds. These include:

Stereochemistry: The configuration at specific positions, such as the R-configuration at C-1′, is critical for biological activity acs.org.

Functional Groups: The presence of a secondary amine at the N-2′ position is essential for biological activity acs.org.

Structural Modifications: Medicinal chemists can systematically alter the chemical structure of lead compounds like this compound or its natural derivatives to optimize desired biological effects. This involves introducing or modifying functional groups, altering ring structures, or changing stereochemistry wikipedia.orgfiveable.menih.gov.

The isolation of novel this compound derivatives with potent cytotoxic activity, such as alangiifoliumines C and D, serves as a starting point for SAR investigations nih.govsci-hub.seacs.org. By analyzing the structural features of these compounds and comparing their activity profiles, researchers can deduce which structural elements contribute to their efficacy against cancer cell lines. This knowledge can then be applied to synthesize new analogues with potentially improved potency, broader spectrum activity, or altered pharmacokinetic properties. For instance, understanding the role of specific hydroxyl groups or methylation patterns in the emetine/protoemetine skeleton could guide the design of derivatives with enhanced binding to cellular targets or improved cellular uptake.

The iterative process of medicinal chemistry, involving synthesis, biological testing, and SAR analysis, is crucial for transforming natural products or their structural scaffolds into viable therapeutic agents. By leveraging the insights gained from studying this compound and its related compounds, medicinal chemists can rationally design novel molecules with tailored biological activities for preclinical development.

Compound List:

this compound

Emetine

Alangiifoliumine A

Alangiifoliumine B

Alangiifoliumine C

Alangiifoliumine D

Psychotrine

N-deacetylisoipecoside

6-O-methyl-N-deacetylisoipecoside

7'-O-demethylcephaeline

Redipecamine

3-O-methylredipecamine

Tylocrebrine

Tubulosine

Cryptopleurine

Betulonic acid

Ceftriaxone

Benzylpenicillin sodium

Galantamine

Lycorine

Haemanthamine

Narciclasine

Plicamine

Seco-plicamine

Analytical Methodologies for the Characterization and Quantification of Protoemetine

Advanced Chromatographic Techniques (e.g., High-Performance Liquid Chromatography-Mass Spectrometry, HPLC-MS)

High-Performance Liquid Chromatography (HPLC), particularly when coupled with Mass Spectrometry (MS), is a cornerstone for the analysis of alkaloids like protoemetine. This hyphenated technique offers high sensitivity, selectivity, and the ability to elucidate molecular structures.

HPLC-MS/MS for this compound Analysis: HPLC-MS/MS methods are vital for separating and identifying this compound from complex mixtures. The process typically involves an initial separation by HPLC, followed by detection using tandem mass spectrometry. This allows for the determination of the mass-to-charge ratio (m/z) of this compound and its characteristic fragmentation patterns, aiding in unambiguous identification. Research has demonstrated the utility of HPLC-MS/MS in analyzing ipecacuanha alkaloids, including this compound researchgate.net. For instance, this compound has been identified in historical pharmaceutical relics of ipecacuanha using HPLC-MS researchgate.net.

Method development for such analyses involves optimizing chromatographic conditions (e.g., stationary phase, mobile phase composition, gradient elution) and MS parameters (e.g., ionization mode, precursor ion selection, fragmentation voltages) to achieve optimal separation, sensitivity, and specificity. Validation of these methods is critical, assessing parameters such as linearity, accuracy, precision, selectivity, and limits of detection (LOD) and quantification (LOQ). Studies analyzing similar alkaloids or drugs in biological matrices have reported LODs in the ng/mL range and LOQs in the low ng/mL to μg/kg range, demonstrating the high sensitivity achievable nih.govcuny.edumdpi.comchromatographyonline.com.

Table 1: Representative HPLC-MS/MS Parameters and Performance Metrics

| Parameter | Value/Description | Source/Context |

| This compound m/z | 350.233 | Identified in ipecacuanha alkaloids researchgate.net |

| Chromatographic Mode | Reversed-phase HPLC | Common for alkaloid analysis researchgate.netmdpi.comredalyc.orgchromatographyonline.com |

| Stationary Phase | C18 column | Widely used for alkaloid separation researchgate.netmdpi.comredalyc.org |

| Mobile Phase | Typically acetonitrile/methanol and aqueous buffers (e.g., with formic acid or phosphoric acid) | Standard for alkaloid analysis researchgate.netmdpi.comredalyc.org |

| Ionization Mode | Electrospray Ionization (ESI), often positive mode for alkaloids | Standard for LC-MS of alkaloids nih.govmdpi.com |

| Detection | Tandem Mass Spectrometry (MS/MS) for Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) | Enhances selectivity and sensitivity nih.govcuny.edumdpi.comyoutube.com |

| Example LOD | 0.25–10 ng/mL | For drugs in urine nih.gov |

| Example LOQ | 2.5–50 ng/mL | For drugs in urine nih.gov |

| Example LOQ | 1–25 μg Kg⁻¹ | For lupin alkaloids mdpi.com |

| Sample Preparation | Solid-phase extraction (SPE), protein precipitation, liquid-liquid extraction (LLE) | Essential for removing matrix interferences nih.govcuny.edumdpi.comthermofisher.comdrawellanalytical.comhplcvials.com |

Spectroscopic Approaches for Structural Confirmation

Spectroscopic techniques are indispensable for confirming the molecular structure of this compound, providing detailed insights into its chemical composition and arrangement of atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, including ¹H NMR and ¹³C NMR, is a powerful tool for structure elucidation. It provides information about the chemical environment of hydrogen and carbon atoms within a molecule. Advanced NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Correlation), and HMBC (Heteronuclear Multiple Bond Correlation) can establish connectivity between atoms, thereby confirming the complete molecular structure. sci-hub.se notes that spectroscopic methods, including NMR, were used for the structural elucidation of this compound derivatives.

Infrared (IR) Spectroscopy: IR spectroscopy identifies functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers. Characteristic absorption bands can indicate the presence of aromatic rings, hydroxyl groups, amine functionalities, and other common structural features found in alkaloids. For this compound, expected absorptions would relate to its aromatic rings and nitrogen-containing heterocycle.

常见问题

Basic Research Questions

Q. What are the validated methods for isolating protoemetine and its derivatives from natural sources, and how do extraction yields vary across plant species?

- Methodological Answer : this compound is typically isolated via solvent extraction (e.g., ethanol, methanol) followed by chromatographic techniques such as silica gel column chromatography or HPLC. For example, Alangium salviifolium stems yielded this compound derivatives with 0.02–0.05% dry weight efficiency . Key variables include solvent polarity, temperature, and plant part selection. Comparative studies recommend using LC-MS for purity validation (≥95%) and NMR for structural confirmation .

Q. How is this compound’s stereochemical configuration determined, and what analytical techniques resolve ambiguities in epimeric mixtures?

- Answer : Stereochemical analysis employs electronic circular dichroism (ECD) spectroscopy combined with time-dependent density functional theory (TDDFT) calculations to assign absolute configurations. For example, protoemetinol epimers were distinguished using ECD spectra and conformational analysis . Chiral HPLC with a cellulose-based stationary phase (e.g., Chiralpak® IC) is recommended for separating epimers .

Advanced Research Questions

Q. What synthetic challenges arise in the stereodivergent total synthesis of this compound, and how do catalytic strategies address these?

- Answer : Key challenges include controlling quinolizidine ring stereochemistry and avoiding racemization during Pictet-Spengler cyclization. Zhang et al. (2011) achieved enantioselectivity via asymmetric Michael addition using cinchona alkaloid catalysts, yielding (−)-protoemetine with 89% ee . Reaction optimization (e.g., solvent: toluene, temp: −20°C) minimizes side products .

Q. How do cytotoxic IC₅₀ values of this compound derivatives vary across cancer cell lines, and what structural features correlate with potency?

- Answer : this compound derivatives exhibit IC₅₀ ranges from 3 nM to 9.4 μM against A-549, HeLa, and SKOV-3 cells . Structural determinants:

- Increased activity : N-methylation at position C-1.

- Decreased activity : Hydroxyl substitution on ring D.

- Table 1 : Cytotoxic Activity of this compound Derivatives

| Compound | A-549 IC₅₀ (μM) | HeLa IC₅₀ (μM) | SKOV-3 IC₅₀ (μM) |

|---|---|---|---|

| 1 | 0.003 | 0.007 | 0.005 |

| 3 | 1.2 | 2.8 | 1.9 |

| 6 | 4.7 | 3.5 | 5.1 |

Q. How to resolve contradictions in reported this compound bioactivity data (e.g., cytotoxic vs. non-cytotoxic results)?

- Answer : Discrepancies arise from:

- Cell line variability : Use standardized cell lines (e.g., ATCC-validated HeLa) and MTT assay protocols .

- Compound purity : Validate via HPLC-MS (>98% purity) to exclude confounding impurities .

- Dose-response design : Include 8–10 concentration points for accurate IC₅₀ calculation .

Methodological Frameworks

Q. What research question frameworks (e.g., PICO) are suitable for this compound mechanism-of-action studies?

- Answer : Use PICO for in vitro studies:

- Population : Cancer cell lines (e.g., A-549).

- Intervention : this compound treatment (dose range: 1 nM–10 μM).

- Comparison : Positive controls (e.g., cisplatin).

- Outcome : Apoptosis markers (caspase-3 activation) .

Q. How to design experiments validating this compound’s in vivo pharmacokinetics while minimizing ethical conflicts?

- Answer : Adopt OECD Guideline 420 for acute toxicity testing in rodents, with:

- Dose escalation : Start at 10 mg/kg (oral), monitor liver enzymes (ALT/AST).

- Ethical compliance : Use ARRIVE 2.0 guidelines for reporting animal studies .

Data Analysis & Reporting

Q. What statistical models are appropriate for analyzing this compound’s dose-response synergism with other alkaloids?

- Answer : Use Chou-Talalay combination index (CI) with CompuSyn® software. A CI < 1 indicates synergism (e.g., this compound + vinblastine in SKOV-3 cells) .

Q. How to address reproducibility issues in this compound’s total synthesis?

- Answer : Document reaction parameters exhaustively:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。